molecular formula C7H5N3O2 B3097305 Imidazo[1,2-b]pyridazine-3-carboxylic acid CAS No. 1308384-58-8

Imidazo[1,2-b]pyridazine-3-carboxylic acid

Cat. No. B3097305
CAS RN: 1308384-58-8
M. Wt: 163.13 g/mol
InChI Key: SGRMUAZFOWNSGE-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine-3-carboxylic acid is a compound that acts as a versatile scaffold in organic synthesis and drug development . It has a CAS Number of 1308384-58-8 and a molecular weight of 163.14 .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-b]pyridazine-3-carboxylic acid is represented by the linear formula C7H5N3O2 . More detailed structural analysis is not available in the search results.


Physical And Chemical Properties Analysis

Imidazo[1,2-b]pyridazine-3-carboxylic acid is a solid at room temperature. It should be stored sealed in a dry place . The pyridazine ring, which is part of the compound’s structure, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .

Scientific Research Applications

Treatment of Autoimmune Diseases

Imidazo[1,2-b]pyridazine compounds have been identified as IL-17A inhibitors . IL-17A is a pro-inflammatory cytokine that plays a key role in chronic inflammation and tissue damage. It contributes to chronic autoimmune diseases including psoriasis , rheumatoid arthritis , and multiple sclerosis . The use of these compounds as IL-17A inhibitors could provide comparable efficacy to anti-IL-17A antibodies for psoriasis .

Anticancer Agents

Imidazo[1,2-b]pyridazine compounds have been used as anticancer agents . They have been utilized as the core backbone for the development of covalent inhibitors, synthesizing a series of novel KRAS G12C inhibitors . These compounds have shown potential as a lead compound for the treatment of intractable cancers .

Antiparasitic Agents

These compounds have also been reported as antiparasitic agents . They could potentially be used in the treatment of diseases caused by parasites.

Antiproliferative Agents

Imidazo[1,2-b]pyridazine compounds have been used as antiproliferative agents . These agents inhibit cell growth and proliferation, which can be beneficial in the treatment of diseases characterized by abnormal cell growth, such as cancer.

Radioligands for Tropomyosin Receptor Kinase Family

These compounds have been used as radioligands for the tropomyosin receptor kinase family . Radioligands are radioactive biochemical substances that are used in research to visualize and/or quantify biological processes in the body.

Optoelectronic Devices

Imidazo[1,2-b]pyridazine compounds have shown great potential in several research areas, including optoelectronic devices . These devices interact with light, which makes them useful in a wide range of applications, from telecommunications to medical equipment.

Sensors

These compounds have been used in the development of sensors . Sensors that use these compounds could potentially offer improved sensitivity or selectivity in detecting specific substances or conditions.

Emitters for Confocal Microscopy and Imaging

Imidazo[1,2-b]pyridazine compounds have been used as emitters for confocal microscopy and imaging . This could potentially improve the quality and resolution of images obtained through these techniques.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

imidazo[1,2-b]pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-4-8-6-2-1-3-9-10(5)6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRMUAZFOWNSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1308384-58-8
Record name Imidazo[1,2-b]pyridazine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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